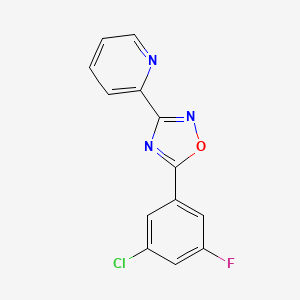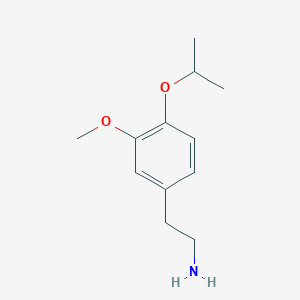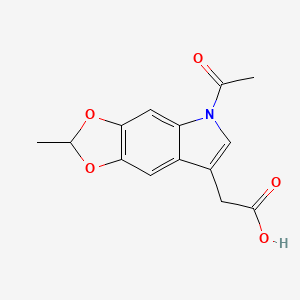
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoromethylsulfonyloxy group, which imparts unique chemical properties, making it valuable for specific synthetic and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate typically involves the esterification of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The trifluoromethylsulfonyloxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-chloro-4-(trifluoromethylsulfonyloxy)benzoic acid.
Reduction: Formation of compounds with reduced trifluoromethylsulfonyloxy groups.
Applications De Recherche Scientifique
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also participate in electron transfer reactions, affecting cellular pathways and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(trifluoromethylsulfonyloxy)propionate
- Ethyl 4-chloro-3-(trifluoromethylsulfonyloxy)benzoate
- Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)phenylacetate
Uniqueness
Ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability. The presence of both chloro and trifluoromethylsulfonyloxy groups enhances its potential for diverse chemical transformations and applications .
Propriétés
Formule moléculaire |
C10H8ClF3O5S |
|---|---|
Poids moléculaire |
332.68 g/mol |
Nom IUPAC |
ethyl 3-chloro-4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C10H8ClF3O5S/c1-2-18-9(15)6-3-4-8(7(11)5-6)19-20(16,17)10(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
ZAVRKTDPUMWMST-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)




![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)






![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
